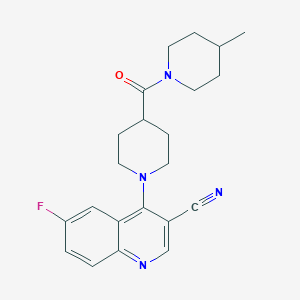

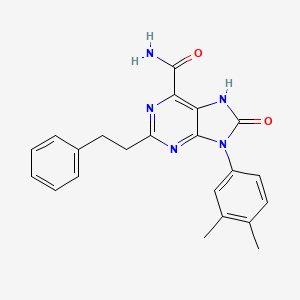

(E)-1-(4-(benzyloxy)phenyl)-3-(dimethylamino)-2-(pyridin-4-yl)prop-2-en-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound (E)-1-(4-(benzyloxy)phenyl)-3-(dimethylamino)-2-(pyridin-4-yl)prop-2-en-1-one is a chalcone derivative, which is a class of organic compounds with diverse biological activities. Chalcones are characterized by the presence of an α,β-unsaturated ketone moiety and are known for their potential fungicidal properties, as well as their ability to form various heterocyclic systems such as pyridines and pyrroles through synthetic transformations.

Synthesis Analysis

The synthesis of related chalcone derivatives typically involves the condensation of an aldehyde with an acetophenone under basic conditions. In the context of the provided papers, the synthesis of pyridine and pyrrole derivatives from highly functionalized chalcone precursors has been demonstrated. These precursors, such as (1E,3E)-1-(benzoylamino)-4-(dimethylamino)buta-1,3-diene-1,2,3-tricarboxylates, can be transformed into various heterocyclic systems by choosing appropriate ester groups to drive the reaction towards the desired product .

Molecular Structure Analysis

The molecular structure of chalcone derivatives is characterized by a planar conformation due to the conjugated system of the α,β-unsaturated ketone. For instance, in a related compound, (E)-3-[4-(Dimethylamino)phenyl]-1-(4-methylphenyl)prop-2-en-1-one, the dihedral angle between the phenyl rings is 45.5°, and the dimethylamino group is nearly coplanar with its attached benzene ring, indicating the E configuration of the molecule . This planarity is crucial for the stability and reactivity of chalcones.

Chemical Reactions Analysis

Chalcones can undergo various chemical reactions due to their reactive α,β-unsaturated ketone system. They can be transformed into pyridine derivatives, which are important structures in medicinal chemistry. The provided data indicates that substituted chalcones can be synthesized into oximes and then alkylated to produce compounds with fungicidal activity . This showcases the versatility of chalcone derivatives in chemical synthesis and their potential in generating biologically active molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of chalcone derivatives are influenced by their molecular structure. The conjugated system provides a degree of rigidity to the molecule, which can affect its crystal packing and intermolecular interactions. For example, weak intermolecular C—H⋯π interactions have been observed in the crystal structure of a related chalcone derivative . These interactions can influence the melting point, solubility, and stability of the compound. The presence of substituents such as the dimethylamino group can also affect the electron distribution within the molecule, potentially altering its reactivity and physical properties.

Applications De Recherche Scientifique

Synthesis and Fungicidal Activity : A study by Kuzenkov and Zakharychev (2019) discussed the synthesis of substituted (E)-3-phenyl-1-(pyridin-3-yl)prop-2-en-1-one (E,Z)-O-alkyl- and O-benzyloximes, demonstrating good fungicidal activity. This suggests potential agricultural applications for controlling fungal diseases (Kuzenkov & Zakharychev, 2019).

Synthesis of 1,4-Dihydropyridine Derivatives : Another study by Stanovnik et al. (2002) explored the synthesis of dihydropyridine derivatives, which are important in medicinal chemistry, using related compounds (Stanovnik et al., 2002).

Nonlinear Optical Material Research : Wu et al. (2017) synthesized asymmetric pyrene derivatives related to this compound, demonstrating their potential as broadband nonlinear refractive materials. This could have implications in optical technology and photonics (Wu et al., 2017).

Antimicrobial Activity : In the field of microbiology, a study by Jadvani and Naliapara (2021) synthesized derivatives of the compound and evaluated their antimicrobial activity, indicating potential pharmaceutical applications (Jadvani & Naliapara, 2021).

Chemical Characterization and Structure Analysis : A 2012 study by Fun et al. focused on the structural characterization of a related compound, providing insights into its molecular geometry and potential interactions (Fun et al., 2012).

Antitumor and Antioxidant Activities : El‐Borai et al. (2013) reported on the synthesis of pyrazolopyridine derivatives using related compounds and evaluated their antioxidant and antitumor activities, suggesting their relevance in cancer research (El‐Borai et al., 2013).

Propriétés

IUPAC Name |

(E)-3-(dimethylamino)-1-(4-phenylmethoxyphenyl)-2-pyridin-4-ylprop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O2/c1-25(2)16-22(19-12-14-24-15-13-19)23(26)20-8-10-21(11-9-20)27-17-18-6-4-3-5-7-18/h3-16H,17H2,1-2H3/b22-16+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIUSHALTNVVAIW-CJLVFECKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C1=CC=NC=C1)C(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C(\C1=CC=NC=C1)/C(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-1-(4-(benzyloxy)phenyl)-3-(dimethylamino)-2-(pyridin-4-yl)prop-2-en-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(2-morpholinoethyl)-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B3003906.png)

![(1S,4S)-2-(2-chlorophenyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B3003909.png)

![6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B3003912.png)

![Ethyl 5-(1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B3003917.png)

![4-[(3,5-Dimethylpyrazol-1-yl)methyl]-1-methylpyrrolidin-2-one](/img/structure/B3003918.png)

![(E)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B3003922.png)

![N-(benzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B3003927.png)